molecular formula C16H12N2O3 B11394368 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B11394368
M. Wt: 280.28 g/mol
InChI Key: OTUCFMOOYKVIGL-UHFFFAOYSA-N
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Description

4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide typically involves the condensation of 4-hydroxycoumarin with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, often using reagents like ammonium acetate or primary amines.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chromene derivatives, each with potential biological activities.

Scientific Research Applications

4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    4-oxo-4H-chromene-2-carboxamide: Shares the chromene core structure but lacks the pyridin-4-ylmethyl group.

    4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Contains a pyrido[1,2-a]pyrimidine ring instead of the chromene ring.

Uniqueness: 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is unique due to the presence of both the chromene and pyridin-4-ylmethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-oxo-N-(pyridin-4-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C16H12N2O3/c19-13-9-15(21-14-4-2-1-3-12(13)14)16(20)18-10-11-5-7-17-8-6-11/h1-9H,10H2,(H,18,20)

InChI Key

OTUCFMOOYKVIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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